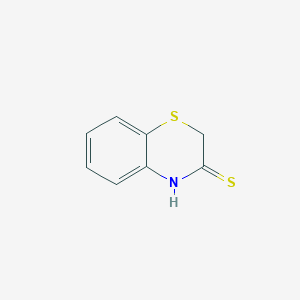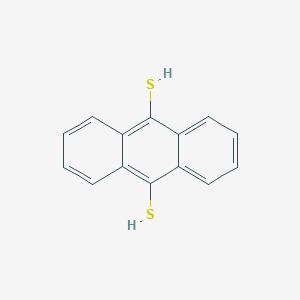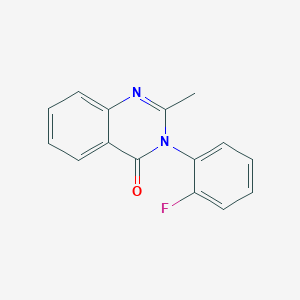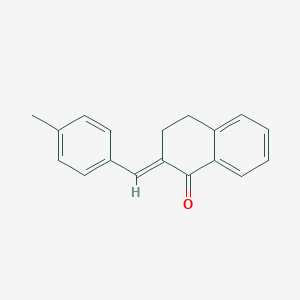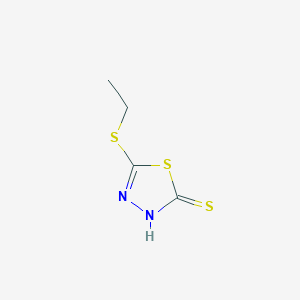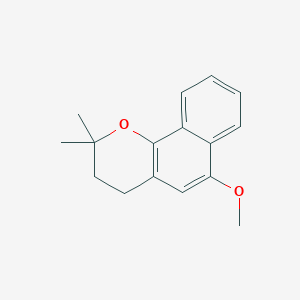![molecular formula C16H9NO2 B184693 6H-[1]Benzopyrano[4,3-b]quinolin-6-one CAS No. 5100-81-2](/img/structure/B184693.png)
6H-[1]Benzopyrano[4,3-b]quinolin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-[1]Benzopyrano[4,3-b]quinolin-6-one is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as coumarin-quinoline hybrid and has a unique structure that makes it an interesting target for synthesis and research.
作用机制
The mechanism of action of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one varies depending on its application. In anti-cancer research, it has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory research, it has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In biochemistry research, it has been shown to inhibit enzyme activity by binding to the active site of the enzyme.
生化和生理效应
6H-[1]Benzopyrano[4,3-b]quinolin-6-one has been shown to have various biochemical and physiological effects. In anti-cancer research, it has been shown to inhibit cancer cell proliferation and induce apoptosis. In anti-inflammatory research, it has been shown to reduce inflammation and oxidative stress. In biochemistry research, it has been shown to inhibit enzyme activity and modulate enzyme expression.
实验室实验的优点和局限性
The advantages of using 6H-[1]Benzopyrano[4,3-b]quinolin-6-one in lab experiments include its unique structure, its potential applications in various fields of research, and its ability to inhibit enzymes and induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one. These include:
1. The synthesis of novel derivatives of this compound with improved solubility and bioactivity.
2. The investigation of the potential of this compound as a fluorescent probe for imaging applications.
3. The development of this compound as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections.
4. The investigation of the mechanism of action of this compound in different fields of research.
5. The synthesis of this compound as a building block for the development of novel materials.
6. The investigation of the potential of this compound as a neuroprotective agent.
Conclusion:
In conclusion, 6H-[1]Benzopyrano[4,3-b]quinolin-6-one is a unique compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and mechanisms of action.
合成方法
The synthesis of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one can be achieved through various methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and the Michael addition reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a catalyst to form coumarin. The coumarin is then reacted with 8-hydroxyquinoline in the presence of a base to form 6H-[1]Benzopyrano[4,3-b]quinolin-6-one.
科学研究应用
6H-[1]Benzopyrano[4,3-b]quinolin-6-one has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In biochemistry, it has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and tyrosinase. In materials science, this compound has been studied for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.
属性
CAS 编号 |
5100-81-2 |
|---|---|
产品名称 |
6H-[1]Benzopyrano[4,3-b]quinolin-6-one |
分子式 |
C16H9NO2 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
chromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C16H9NO2/c18-16-12-9-10-5-1-3-7-13(10)17-15(12)11-6-2-4-8-14(11)19-16/h1-9H |
InChI 键 |
BYLOQNYQAMIHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)
